molecular formula C11H19NO4 B2567755 N-Boc-N-cyclobutyl-glycine CAS No. 1779868-81-3

N-Boc-N-cyclobutyl-glycine

Cat. No.: B2567755
CAS No.: 1779868-81-3
M. Wt: 229.276
InChI Key: GFXHZLIWJBHHGR-UHFFFAOYSA-N
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Description

N-Boc-N-cyclobutyl-glycine, also known as N-(tert-butoxycarbonyl)-N-cyclobutylglycine, is a compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of glycine, with a cyclobutyl group also attached to the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for Boc protection involves reacting glycine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or under mild heating conditions .

Industrial Production Methods

Industrial production methods for N-Boc-N-cyclobutyl-glycine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of ultrasound irradiation and catalyst-free conditions, have been explored to achieve efficient N-Boc protection of amines .

Mechanism of Action

The mechanism of action of N-Boc-N-cyclobutyl-glycine primarily involves its role as a protected amino acid derivative. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the cyclobutyl group, which can impart different steric and electronic properties compared to other Boc-protected glycine derivatives. This uniqueness can influence its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-[cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12(7-9(13)14)8-5-4-6-8/h8H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXHZLIWJBHHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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